molecular formula C21H25NO2 B3884058 1-(2,6-Dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one

1-(2,6-Dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one

Cat. No.: B3884058
M. Wt: 323.4 g/mol
InChI Key: RODREYUVBDOVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a diphenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one typically involves the Mannich reaction. This reaction introduces an aminoalkyl substituent into a molecule. For this compound, the reaction involves formaldehyde, 2,6-dimethylmorpholine, and a suitable ketone under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Mannich reaction is scalable and can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted morpholine derivatives.

Scientific Research Applications

1-(2,6-Dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one is unique due to its specific combination of the morpholine ring and diphenylpropanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16-14-22(15-17(2)24-16)21(23)13-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,16-17,20H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODREYUVBDOVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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